molecular formula C15H13N3 B10845372 6-o-Tolylquinazolin-2-amine

6-o-Tolylquinazolin-2-amine

Cat. No.: B10845372
M. Wt: 235.28 g/mol
InChI Key: RAWAQXBVMDKSIO-UHFFFAOYSA-N
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Description

6-o-Tolylquinazolin-2-amine is a synthetic quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinazoline and quinazolinone scaffolds are recognized for their diverse biological activities, which include potential antitubercular and antimalarial properties . This compound serves as a valuable building block for the synthesis of more complex molecules and for probing structure-activity relationships. Researchers utilize this chemical class in developing novel therapeutic agents, and its synthesis can be efficiently achieved using modern methods such as microwave-assisted cyclization to improve yield and reduce reaction times . The structure features a quinazolin-2-amine core substituted at the 6-position with an o-tolyl group, making it a key intermediate for further functionalization. Like related compounds, it is intended for laboratory research applications only. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

6-(2-methylphenyl)quinazolin-2-amine

InChI

InChI=1S/C15H13N3/c1-10-4-2-3-5-13(10)11-6-7-14-12(8-11)9-17-15(16)18-14/h2-9H,1H3,(H2,16,17,18)

InChI Key

RAWAQXBVMDKSIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC3=CN=C(N=C3C=C2)N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 6 O Tolylquinazolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis (e.g., 1H-NMR, 13C-NMR, 2D-NMR)

No specific ¹H-NMR or ¹³C-NMR spectral data, including chemical shifts (δ), coupling constants (J), or 2D-NMR correlations for 6-o-Tolylquinazolin-2-amine, were found in the searched literature. General principles suggest that the ¹H-NMR spectrum would show characteristic signals for the tolyl group's methyl protons and distinct aromatic proton signals for both the quinazoline (B50416) and tolyl rings. libretexts.orgacs.org The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration. libretexts.org In ¹³C-NMR, distinct signals would be expected for each unique carbon atom in the molecule, with aromatic carbons appearing in the typical downfield region (~110-160 ppm). bhu.ac.inoregonstate.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Specific IR and Raman spectra for this compound are not available. For a primary aromatic amine, characteristic N-H stretching vibrations would be expected in the IR spectrum around 3300-3500 cm⁻¹ (typically two bands for a primary amine). libretexts.orgorgchemboulder.com C-N stretching vibrations for aromatic amines are typically observed in the 1250-1335 cm⁻¹ region. orgchemboulder.com The spectrum would also feature C-H stretching and bending modes and C=C and C=N stretching vibrations from the aromatic rings. utdallas.eduwpmucdn.com Raman spectroscopy is complementary to IR, and would be particularly sensitive to the non-polar bonds of the aromatic rings. spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

While the molecular weight can be calculated based on the chemical formula (C₁₅H₁₃N₃, 235.29 g/mol ), no experimental mass spectra or fragmentation data for this compound have been published. According to the "nitrogen rule," a molecule with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular weight, which is consistent with the calculated mass. libretexts.orgmsu.edu Fragmentation would likely involve cleavages characteristic of quinazoline and aromatic amine structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No UV-Vis absorption spectra for this compound were found. Aromatic systems like quinazoline are known to absorb UV light due to π-π* electronic transitions. msu.eduoecd.org The presence of the amino and tolyl groups would influence the position and intensity of the absorption maxima (λ_max). libretexts.orgnih.gov

Thermo-Gravimetric Analysis (TGA) for Thermal Stability Assessment

There are no TGA data available for this compound to assess its thermal stability or decomposition profile.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

No X-ray diffraction studies have been published for this compound. Therefore, information regarding its crystalline structure, space group, and unit cell parameters is unknown.

Electron Microscopy Techniques (e.g., FESEM, EDX) for Morphological Characterization

No field emission scanning electron microscopy (FESEM) or energy-dispersive X-ray spectroscopy (EDX) analyses have been reported for this compound. These techniques would provide information on the surface morphology and elemental composition of the synthesized material, but this requires a physical sample that has been characterized in the literature.

Theoretical and Computational Chemistry of 6 O Tolylquinazolin 2 Amine

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the ground-state properties of many-electron systems. chemicaljournals.com By employing DFT methods, researchers can calculate a variety of molecular properties that are crucial for understanding the reactivity and stability of molecules like quinazoline (B50416) derivatives. tandfonline.comphyschemres.org

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. sapub.orgrsc.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. mdpi.com The energies of these orbitals, EHOMO and ELUMO, are critical in determining the molecule's ability to participate in chemical reactions. A higher EHOMO value indicates a greater tendency to donate electrons, while a lower ELUMO value suggests a greater ability to accept electrons. mdpi.com

For instance, in a study of quinazolinone derivatives as corrosion inhibitors, the EHOMO and ELUMO were calculated to understand their interaction with metal surfaces. physchemres.org The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. ajchem-a.com

Table 1: Illustrative Frontier Molecular Orbital Energies of Representative Quinazolinone Derivatives Data sourced from a theoretical study on quinazolinone derivatives for corrosion inhibition. physchemres.org

CompoundEHOMO (eV)ELUMO (eV)
APQ-6.459-1.132
AAQ-6.538-1.258
AYQ-6.643-1.644
APQ: 3-allyl-2-(propylthio)quinazolin-4(3H)-one, AAQ: 3-allyl-2-(allylthio)quinazolin-4(3H)-one, AYQ: 3-allyl-2-(Prop-2-yn-1-ylthio)quinazolin-4(3H)-one

The energy gap (ΔE), calculated as the difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO), is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. sapub.orgrsc.org A small energy gap implies that the molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. rsc.orgeurjchem.com Conversely, a large energy gap suggests high stability. physchemres.org This parameter is often used to explain electronic transitions within the molecule. sapub.org

In the aforementioned study of quinazolinone derivatives, the energy gaps were calculated to evaluate their reactivity. The compound with the smallest energy gap was predicted to be the most reactive. physchemres.org

Table 2: Illustrative Energy Gaps of Representative Quinazolinone Derivatives Data sourced from a theoretical study on quinazolinone derivatives for corrosion inhibition. physchemres.org

CompoundEnergy Gap (ΔE) (eV)
APQ5.327
AAQ5.280
AYQ4.999
APQ: 3-allyl-2-(propylthio)quinazolin-4(3H)-one, AAQ: 3-allyl-2-(allylthio)quinazolin-4(3H)-one, AYQ: 3-allyl-2-(Prop-2-yn-1-ylthio)quinazolin-4(3H)-one

The molecular dipole moment (μ) is a measure of the polarity of a molecule and is related to the distribution of electrons. srce.hr It is a significant descriptor in quantitative structure-activity relationship (QSAR) studies. sapub.org A higher dipole moment can indicate stronger dipole-dipole interactions between the molecule and its environment, which can influence its solubility and binding characteristics. srce.hr

Table 3: Illustrative Dipole Moments of Representative Quinazolinone Derivatives Data sourced from a theoretical study on quinazolinone derivatives for corrosion inhibition. physchemres.org

CompoundDipole Moment (μ) (Debye)
APQ2.508
AAQ2.479
AYQ3.120
APQ: 3-allyl-2-(propylthio)quinazolin-4(3H)-one, AAQ: 3-allyl-2-(allylthio)quinazolin-4(3H)-one, AYQ: 3-allyl-2-(Prop-2-yn-1-ylthio)quinazolin-4(3H)-one

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include:

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2. physchemres.org

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. physchemres.org

Chemical Softness (σ): The reciprocal of hardness (σ = 1/η), indicating the molecule's polarizability. physchemres.org

Local reactivity descriptors, such as Fukui functions (f(r)) , identify the most reactive sites within a molecule. chemicaljournals.comnih.gov The Fukui function indicates the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov This helps in predicting the sites for nucleophilic (f+) and electrophilic (f-) attack. ajchem-a.comsrce.hr

Table 4: Illustrative Global Reactivity Descriptors of Representative Quinazolinone Derivatives Data sourced from a theoretical study on quinazolinone derivatives for corrosion inhibition. physchemres.org

CompoundElectronegativity (χ)Hardness (η)Softness (σ)
APQ3.7952.6630.375
AAQ3.8982.6400.378
AYQ4.1432.4990.400
APQ: 3-allyl-2-(propylthio)quinazolin-4(3H)-one, AAQ: 3-allyl-2-(allylthio)quinazolin-4(3H)-one, AYQ: 3-allyl-2-(Prop-2-yn-1-ylthio)quinazolin-4(3H)-one

The fraction of electrons transferred (ΔN) is a parameter that quantifies the number of electrons transferred from an inhibitor molecule to a metal surface. It is calculated using the electronegativity of the molecule and the work function of the metal. physchemres.org A positive value of ΔN indicates that the molecule can donate electrons to the metal surface. srce.hr

In the context of corrosion inhibition, the electron-donating ability is considered significant for the effectiveness of an inhibitor. srce.hr

Table 5: Illustrative Fractions of Electron Transfer of Representative Quinazolinone Derivatives Data sourced from a theoretical study on quinazolinone derivatives for corrosion inhibition. physchemres.org

CompoundFraction of Electron Transfer (ΔN)
APQ0.116
AAQ0.136
AYQ0.180
APQ: 3-allyl-2-(propylthio)quinazolin-4(3H)-one, AAQ: 3-allyl-2-(allylthio)quinazolin-4(3H)-one, AYQ: 3-allyl-2-(Prop-2-yn-1-ylthio)quinazolin-4(3H)-one

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD) simulations, are widely used to study the interactions of quinazoline derivatives with biological targets. nih.govnih.govnih.gov These methods provide valuable insights into the binding modes and stability of ligand-receptor complexes at an atomic level. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For quinazoline derivatives, docking studies are often employed to understand their interactions with the active sites of enzymes, such as Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the time-dependent behavior of molecular systems. eurjchem.comnih.gov These simulations can assess the structural stability of a ligand-protein complex and provide detailed information about the conformational changes and key interactions over time. nih.gov

While specific molecular modeling and simulation studies for 6-o-Tolylquinazolin-2-amine are not documented, these computational approaches are crucial in the rational design of novel quinazoline-based therapeutic agents. frontiersin.orgbohrium.com

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For quinazoline derivatives like this compound, MD simulations offer a window into their conformational flexibility and the stability of their interactions with biological targets, such as the kinase domain of the Epidermal Growth Factor Receptor (EGFR). nih.govrjonco.comtandfonline.com

Research on various quinazoline derivatives has demonstrated the utility of MD simulations in understanding their conformational stability when bound to a target protein. nih.govrjonco.com For instance, simulations extending to 100 nanoseconds have been used to analyze the stability of selected quinazoline compounds within the EGFR binding pocket, revealing that certain derivatives maintain a more stable conformation than existing drugs like erlotinib. nih.govrjonco.com These studies often analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to quantify the stability of the ligand-protein complex. A lower and stable RMSD value over the simulation time suggests a stable binding conformation.

The binding modes and crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the receptor's active site can be elucidated through MD simulations. tandfonline.comnih.gov Analysis of the simulation trajectory can identify key amino acid residues that are essential for the interaction, providing a theoretical basis for structural modification to enhance binding affinity and potency. tandfonline.com For example, studies have highlighted the importance of interactions with residues like Val31, Lys50, and Asp160 in the binding of quinazoline inhibitors to EGFR. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This methodology is instrumental in predicting the activity of novel compounds and providing insights into the structural features that govern their mechanism of action. nih.govplos.orgresearchgate.net

Correlation of Molecular Descriptors with Observed Activity (focus on structural features)

In QSAR modeling, the chemical structure of a molecule is represented by a set of numerical values known as molecular descriptors. These can include electronic, topological, constitutional, and quantum-chemical parameters. researchgate.netorientjchem.orgufv.br For quinazoline derivatives, QSAR models have been developed to predict their anticancer activity, often targeting EGFR. plos.orgacs.org

Studies have shown that the biological activity of quinazoline derivatives can be correlated with various descriptors. For example, a QSAR model for anticancer activity identified atomic net charges on specific atoms (C6, C10, C12, O22), the energy of the Highest Occupied Molecular Orbital (HOMO), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) as significant descriptors. orientjchem.org This suggests that the electronic properties and the charge distribution across the quinazoline scaffold are critical for its inhibitory function. A higher value for the coefficient of determination (R²) in a QSAR model indicates a strong correlation between the descriptors and the observed activity. orientjchem.orgacs.org

The structural features that enhance activity can be inferred from these correlations. For instance, modifications at the N-3 and C-6 positions of the quinazoline ring with electronegative substituents have been found to promote optimal polar interactions and hydrophobic contacts within the ATP-binding site of EGFR, leading to enhanced inhibitory activity. acs.org

Table 1: Key Molecular Descriptors in Quinazoline QSAR Models

Descriptor TypeExample DescriptorSignificance in Activity PredictionReference
Electronic Atomic Net Charge (e.g., qC6)Influences electrostatic interactions with the target protein. orientjchem.org
Electronic HOMO/LUMO EnergyRelates to the molecule's reactivity and ability to participate in charge-transfer interactions. orientjchem.org
Topological Broto-Moreau AutocorrelationDescribes the distribution of atomic properties across the molecular structure. ufv.br
Constitutional Number of H-bond donorsIndicates the potential for forming hydrogen bonds, which are crucial for binding affinity. researchgate.net
Fragment-Based Topological Design in QSAR Models

This methodology leverages the principle that topological indices of a molecule can be expressed as a linear combination of the frequencies of its constituent fragments. acs.org By developing a QSAR model, it becomes possible to calculate an "activity score" for individual molecular fragments. acs.org This information is invaluable for identifying which parts of a molecule like this compound are most important for its biological effect and how it can be modified.

For instance, a fragment-based topological approach can be used to interpret the results of a multi-target QSAR model, providing insights into the physicochemical and structural features necessary for activity against specific targets. acs.orgmdpi.com This allows for the design of new molecules with potentially improved or dual-target inhibitory profiles. mdpi.com

Applications of Artificial Intelligence (AI) and Machine Learning (ML) in Quinazoline Design

Artificial intelligence and machine learning are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. acs.orgnih.gov These technologies are particularly adept at navigating the vast chemical space to identify novel molecules with desired properties. nih.gov

De Novo Molecular Design using Generative Models

De novo molecular design involves the creation of novel chemical structures from scratch using computational algorithms. nih.govresearchgate.net Generative models, a class of AI, can learn the underlying patterns from a dataset of known molecules to generate new, previously unseen structures. wgtn.ac.nz These models can be conditioned to produce molecules with specific desirable properties, such as high binding affinity for a particular target or favorable pharmacokinetic profiles. acs.orgacs.org

For quinazoline-based inhibitors, generative models can be trained on existing active compounds to produce novel derivatives. acs.orgresearchgate.net Reinforcement learning techniques are often employed to guide the generation process, rewarding the model for creating molecules that are predicted to be highly active by a scoring function or a QSAR model. researchgate.net This approach has been successfully used to generate novel 4-anilinoquinazoline (B1210976) derivatives, a chemotype well-represented among EGFR inhibitors. researchgate.net Starting from a known inhibitor, generative AI can explore the surrounding chemical space to identify new scaffolds, such as the quinazoline-4(3H)-one scaffold, which can then be further optimized. acs.org

Predictive Modeling for Structure-Property Relationships

Machine learning algorithms are extensively used to build predictive models for various molecular properties, including biological activity, absorption, distribution, metabolism, excretion, and toxicity (ADMET). acs.orgnih.gov These models are often more accurate and robust than traditional QSAR models, especially when dealing with large and complex datasets. plos.org

For quinazoline derivatives, ML models can predict their inhibitory activity against targets like EGFR with high accuracy. plos.org These models can handle a vast number of molecular descriptors, identifying complex, non-linear relationships between structure and activity that might be missed by conventional methods. acs.org For example, deep learning models can be trained to predict IC50 values, providing a rapid assessment of the potency of newly designed compounds. acs.org

Furthermore, ML-based protocols are being developed for the rapid and accurate prediction of fundamental physicochemical properties like pKa for quinazoline derivatives. researchgate.net Accurate pKa prediction is crucial as the ionization state of a molecule significantly affects its solubility, permeability, and target binding. The data generated from such predictive models can, in turn, be used to train more sophisticated machine learning models for drug discovery. researchgate.net

Active Learning Strategies for Compound Discovery

Active learning is a semi-supervised machine learning paradigm where the learning algorithm interactively queries a user (or an information source, such as a biological assay) to label new data points. researchgate.net In drug discovery, this translates to an iterative screening process where the ML model, after being trained on a small initial set of experimentally validated compounds, selects the most informative new candidates for synthesis and testing. pharmafeatures.comnih.gov This feedback loop allows the model to learn the structure-activity relationship (SAR) more rapidly and focus experimental efforts on regions of chemical space most likely to yield potent compounds. nih.govresearchgate.net The process is particularly advantageous for enabling next-generation HTS, which may involve more complex and resource-demanding assays. nih.gov

The core of an active learning workflow for discovering analogs of a compound like this compound would follow a cyclical process:

Initial Model Training: A small, diverse set of known quinazoline derivatives with measured biological activity against a specific target (e.g., a protein kinase) is compiled. This initial data is used to train a predictive model, such as a support vector machine (SVM), random forest (RF), or a deep neural network (DNN). nih.gov

Prediction and Acquisition: The trained model is used to predict the activity of all compounds in a large virtual library. An "acquisition function" then selects a small batch of the most promising or informative compounds to test next. neurips.cc

Experimental Validation: The selected compounds are synthesized and experimentally tested to determine their true biological activity.

Model Refinement: The newly acquired experimental data is added to the training set, and the model is retrained. This iterative process enhances the model's predictive accuracy with each cycle. elifesciences.org

Exploitation (Uncertainty Sampling): This strategy aims to refine the model by selecting compounds for which the model is most uncertain in its predictions. aip.org By testing these ambiguous points, the model gains the most information to improve its accuracy in poorly understood regions of the chemical space.

Exploration (Diversity Sampling): This approach prioritizes the selection of compounds that are structurally distinct from those already in the training set. This ensures that the model builds a global understanding of the SAR and reduces the risk of focusing too narrowly on a single chemical series, potentially discovering novel scaffolds. beilstein-journals.org

Hybrid Strategies: Often, the most effective approach is a hybrid that balances exploitation and exploration. For example, a batch of compounds might be selected by taking some candidates with high prediction uncertainty and others that increase the structural diversity of the training set. This allows for both model refinement and broad exploration of chemical space. beilstein-journals.orgacs.org

Hypothetical Active Learning Campaign for this compound Analogs

To illustrate this, consider a hypothetical campaign to discover novel inhibitors of a target, "Kinase Z," using this compound as a starting point.

Objective: Identify quinazoline-2-amine analogs with sub-micromolar inhibitory activity (IC50 < 1 µM) against Kinase Z.

Initial Step: An initial training set of 15 known quinazoline derivatives is assembled and tested. This data (Table 1) is used to train a Gaussian Process Regression model, which can provide both activity predictions and a measure of uncertainty for those predictions.

Table 1: Illustrative Initial Training Set Data

Compound IDStructureExperimental IC50 (µM)
QZ-16-Phenylquinazolin-2-amine15.2
QZ-2This compound8.5
QZ-36-(4-Chlorophenyl)quinazolin-2-amine5.1
QZ-46-(3-Methoxyphenyl)quinazolin-2-amine12.8
QZ-57-Fluoro-6-o-tolylquinazolin-2-amine3.7

Iteration 1: The trained model is used to predict the IC50 values for a virtual library of 50,000 novel tolyl-quinazoline analogs. A hybrid acquisition function is employed to select the next batch of 20 compounds for synthesis and testing. The strategy selects the 10 compounds with the highest uncertainty and the 10 compounds that are most structurally diverse from the current training set.

The results of this first iteration (a sample of which is shown in Table 2) successfully identify a new compound, QZ-18 , with significantly improved potency. This new data point, along with the others from the batch, is added to the training set.

Table 2: Sample of Compounds Selected in Active Learning Iteration 1

Compound IDSelection StrategyPredicted IC50 (µM)Experimental IC50 (µM)
QZ-16High Uncertainty4.5 ± 3.29.1
QZ-17Diversity11.2 ± 2.515.3
QZ-18High Uncertainty1.2 ± 4.10.87
QZ-19Diversity8.9 ± 1.97.5
QZ-20High Uncertainty2.1 ± 3.82.4

Molecular Interactions of 6 O Tolylquinazolin 2 Amine with Biological Macromolecules: Mechanistic and Biophysical Investigations

The biological activity of a compound like 6-o-Tolylquinazolin-2-amine is fundamentally dictated by its interactions with macromolecules such as enzymes and receptors. These interactions are governed by precise molecular recognition events, leading to the modulation of biological pathways.

Enzyme Interaction Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. dalalinstitute.com The mechanism by which an inhibitor associates with an enzyme can be classified into several distinct modes.

Reversible and Irreversible Inhibition : Reversible inhibitors associate with enzymes through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. libretexts.org This binding is transient, and the inhibitor can dissociate from the enzyme. libretexts.orgteachmephysiology.com Reversible inhibition can be sub-classified as competitive, non-competitive, and uncompetitive. ucl.ac.uk In contrast, irreversible inhibitors typically form strong, covalent bonds with the enzyme, leading to permanent inactivation. libretexts.orglongdom.org

Competitive Inhibition : In this mode, the inhibitor possesses a structural similarity to the natural substrate and competes for the same active site on the enzyme. longdom.orgpatsnap.com The binding of the inhibitor prevents the substrate from accessing the active site. libretexts.org This type of inhibition can be overcome by increasing the concentration of the substrate. libretexts.orgpatsnap.com For quinazoline-based compounds, a common mechanism is the competitive inhibition of kinases by binding to the ATP-binding pocket, preventing the natural substrate, ATP, from binding. sci-hub.st

Noncompetitive Inhibition : A noncompetitive inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. longdom.orgpatsnap.com This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, without affecting the binding of the substrate itself. patsnap.comuniroma1.it Unlike competitive inhibition, its effects cannot be surmounted by increasing substrate concentration. longdom.org

Uncompetitive Inhibition : This form of inhibition is characterized by the inhibitor binding only to the enzyme-substrate (ES) complex, not to the free enzyme. longdom.orgaklectures.com The formation of the enzyme-substrate-inhibitor (ESI) complex prevents the conversion of the substrate to the product. longdom.org

Allosteric Inhibition : This is a broader category that includes noncompetitive inhibition. Allosteric modulators bind to an allosteric site and can either decrease (negative allosteric modulator or allosteric inhibitor) or increase (positive allosteric modulator) the enzyme's activity. elifesciences.orgpharmacologycanada.org Studies on related 6-aminoquinazolinone derivatives have shown they can act as allosteric inhibitors of enzymes like HCV NS5B polymerase by binding to a hydrophobic pocket distinct from the active site. nih.gov

Tight-Binding and Slow-Binding Inhibition : Some inhibitors exhibit very high affinity for their target enzyme, a characteristic known as tight-binding. Slow-binding inhibitors are a class of compounds where the establishment of the final, high-affinity enzyme-inhibitor complex occurs over a longer timescale, from seconds to minutes, rather than instantaneously. ibmc.msk.ru These inhibitors often have a prolonged effect on their target. ibmc.msk.ru

Structural and Energetic Basis of Enzyme-Ligand Interactions

The specific and stable binding of this compound to an enzyme's active or allosteric site is driven by a combination of molecular interactions.

Hydrogen Bonding : The amine and quinazoline (B50416) nitrogen atoms can act as hydrogen bond donors and acceptors, respectively. nih.gov These interactions with specific amino acid residues (like serine, threonine, or the peptide backbone) are critical for orienting the inhibitor within the binding site. nih.gov For example, in related quinazolinone inhibitors of HCV NS5B, the amide moiety forms crucial hydrogen bonds with residues Ser476 and Tyr477. nih.gov

Hydrophobic Contacts : The o-tolyl group provides a significant hydrophobic surface that can interact favorably with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine within the binding pocket. nih.gov This is a key feature for affinity and selectivity, as seen in PI3Kδ inhibitors where the o-tolyl group fits into a specific pocket. sci-hub.st

Specific Amino Acid Residues : The precise geometry and chemical nature of the amino acids lining the binding pocket determine selectivity. nih.gov For instance, the binding pocket of trypsin contains a negatively charged aspartate residue that specifically interacts with positively charged substrates, whereas chymotrypsin's pocket is hydrophobic. nih.gov The interaction of a ligand like this compound would be highly dependent on such complementary features. The restricted rotation around the bond connecting the quinazoline core to the o-tolyl group can lead to stable atropisomers, which may exhibit different binding affinities and biological activities due to their distinct three-dimensional shapes. sci-hub.st

Computational Modeling : Techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM) are used to predict and analyze these interactions at an atomic level. researchgate.netrsc.org Molecular dynamics (MD) simulations can further reveal the stability of the enzyme-ligand complex over time. rsc.org

Table 2: Potential Molecular Interactions of this compound with an Enzyme Binding Site This table summarizes the likely interactions based on the compound's structure and data from related molecules.

Structural MoietyType of InteractionPotential Interacting Residues
Quinazoline Ring Hydrogen Bonding, π-π StackingSer, Thr, Tyr, Phe, His
2-Amine Group Hydrogen Bonding (Donor)Asp, Glu, Carbonyl oxygen
o-Tolyl Group Hydrophobic, van der WaalsLeu, Ile, Val, Ala, Phe

Role of Metal Centers in Enzyme-Compound Binding

Many enzymes, known as metalloenzymes, require a metal ion (e.g., Zn²⁺, Mg²⁺, Fe²⁺) in their active site for catalytic activity. The presence of these metal ions can significantly influence inhibitor binding. Inhibitors may interact with the metal center in several ways:

Direct Coordination : The inhibitor may contain functional groups that can directly chelate or coordinate with the metal ion, displacing water molecules and forming a stable complex.

Altering the Metal's Environment : The inhibitor might not bind the metal directly but could interact with the surrounding amino acid residues, altering the coordination geometry or electronic properties of the metal center, thereby inhibiting the enzyme.

Electrostatic Interactions : The positive charge of the metal ion creates a specific electrostatic environment. An inhibitor's binding can be influenced by interactions with this environment. For example, in metallo-β-lactamases, the disruption of electrostatic interactions with negatively charged residues near the metal center can lead to inhibitor resistance. nih.gov

If this compound were to target a metalloenzyme, its amine or quinazoline nitrogens could potentially serve as coordination sites for the active site metal ion.

Biophysical Techniques for Enzyme-Ligand Interaction Characterization

A variety of biophysical techniques are employed to confirm and quantify the interactions between a ligand and an enzyme. nih.govbioscipublisher.com

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). nih.govfiveable.me

X-ray Crystallography : This technique can provide a high-resolution, three-dimensional structure of the enzyme-ligand complex, revealing the precise binding mode and all interacting residues at an atomic level. bioscipublisher.comfiveable.me

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to study the structure and dynamics of enzyme-ligand complexes in solution. nih.govfiveable.me It can identify the specific atoms of the ligand and the protein that are involved in the interaction.

Surface Plasmon Resonance (SPR) : SPR is a label-free technique that monitors binding events in real-time, yielding kinetic data on the association (kₐ) and dissociation (kₑ) rates of the complex. bioscipublisher.com

Fluorescence Spectroscopy : Changes in the intrinsic fluorescence of an enzyme (from tryptophan or tyrosine residues) or the fluorescence of a labeled ligand upon binding can be used to determine binding affinity and stoichiometry. fiveable.menih.gov

Mass Spectrometry (MS) : MS can be used to confirm the formation of the enzyme-ligand complex and, in the case of irreversible inhibitors, to identify the specific site of covalent modification. fiveable.me

Table 3: Overview of Biophysical Techniques for Interaction Analysis

TechniqueInformation Obtained
Isothermal Titration Calorimetry (ITC) Binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), stoichiometry (n)
X-ray Crystallography High-resolution 3D structure of the complex, binding site details
NMR Spectroscopy Solution structure, dynamics, mapping of binding interface
Surface Plasmon Resonance (SPR) Real-time kinetics (kₐ, kₑ), binding affinity (Kₑ)
Fluorescence Spectroscopy Binding affinity, conformational changes
Mass Spectrometry (MS) Complex formation, stoichiometry, covalent modification sites

Ligand-Receptor Binding Biophysics

Beyond enzymes, small molecules like this compound can also bind to receptors, initiating or blocking cellular signaling cascades. The biophysics of ligand-receptor binding shares many principles with enzyme inhibition but often involves more complex phenomena like receptor dimerization and allosteric regulation across transmembrane domains.

Studies on receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often targeted by quinazoline-based inhibitors, reveal intricate relationships between ligand binding and receptor activation. nih.gov The binding of a ligand to the extracellular domain of a receptor can induce conformational changes that promote receptor dimerization. nih.gov This dimerization is often a prerequisite for the activation of the intracellular kinase domains.

However, the relationship is not always straightforward. Biophysical studies have shown that for EGFR, ligand binding promotes dimerization, but dimerization itself does not necessarily enhance ligand binding; in some contexts, the two processes can even be competitive. nih.gov Allosteric modulation plays a key role, where the binding of a ligand at one site influences the binding affinity or conformational state of a distant site on the receptor. nih.gov Pathological mutations can alter this allosteric linkage, leading to ligand-independent activation. nih.gov Investigating the binding of this compound to a receptor would involve characterizing its affinity, its ability to promote or inhibit receptor dimerization, and its impact on the receptor's global conformational state using techniques like ITC, SPR, and cryo-electron microscopy. fiveable.me

Principles of Ligand-Receptor Recognition: Binding Affinity, Intermolecular Forces, and Conformational Changes

The interaction between a ligand, such as this compound, and its biological receptor is a highly specific process governed by the principles of molecular recognition. This recognition is driven by a combination of factors including the shape complementarity between the ligand and the receptor's binding site, and the summation of various non-covalent intermolecular forces. duke.eduyoutube.com

Intermolecular Forces: The binding of a drug to its target is mediated by a variety of non-covalent interactions. pocketdentistry.com These forces, while individually weak compared to covalent bonds, collectively contribute to the stability and specificity of the drug-receptor complex. duke.edupharmacy180.com Key forces include:

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. The quinazoline scaffold, with its nitrogen atoms, and the 2-amine group of this compound are potential hydrogen bond donors and acceptors. youtube.com

Hydrophobic Interactions: The nonpolar o-tolyl group of the compound would likely engage in hydrophobic interactions, seeking to minimize contact with the aqueous environment by fitting into a nonpolar pocket within the receptor. youtube.compharmacy180.com

Van der Waals Forces: These are weak, short-range attractions that occur between all atoms. Although individually minimal, the cumulative effect of these forces is significant when a ligand fits snugly into its binding site. pocketdentistry.com

Electrostatic and Dipole-Dipole Interactions: These occur between charged or partially charged groups on the ligand and receptor. pharmacy180.com The distribution of electrons within the quinazoline ring system creates dipoles that can interact favorably with corresponding dipoles in the receptor.

Conformational Changes: The binding of a ligand to a receptor is not a simple lock-and-key event. Often, the initial interaction induces a conformational change in the receptor, a process known as "induced fit". plos.orgbiorxiv.org This structural rearrangement can optimize the alignment of interacting groups, leading to a more stable complex. plos.org Conversely, the receptor can exist in a range of conformations, and a ligand may selectively bind to and stabilize a specific, functionally active (or inactive) conformation, a concept termed "conformational selection". biorxiv.org For G-protein-coupled receptors (GPCRs), a major class of drug targets, ligand binding is known to trigger significant conformational rearrangements that are essential for signal transduction. nih.govbiomolther.orgpnas.org These changes can affect both the extracellular ligand-binding domain and the intracellular regions that couple to effector proteins. pnas.org

Computational and Biophysical Techniques for Binding Site Elucidation

A variety of powerful techniques are employed to identify and characterize the binding sites of ligands on their macromolecular targets. migrationletters.comnih.gov These methods provide crucial information for understanding the mechanism of action and for guiding structure-based drug design.

X-ray Crystallography is a cornerstone technique for determining the three-dimensional atomic structure of protein-ligand complexes. migrationletters.comspringernature.com The method requires the target macromolecule to be crystallized, both alone (apo form) and in complex with the ligand. springernature.com By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed electron density map is generated, which allows for the precise modeling of the protein's structure and the exact orientation and conformation of the bound ligand. migrationletters.com This provides unambiguous information on the specific amino acid residues involved in binding and the nature of the intermolecular interactions. researchgate.net For quinazoline derivatives, crystallographic studies have been instrumental in revealing their binding modes to various targets, such as enzymes and receptors, guiding the optimization of their inhibitory activity. migrationletters.commdpi.com

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large protein complexes and membrane proteins that are often difficult to crystallize. nih.govdelmic.com In cryo-EM, samples are flash-frozen in vitreous ice, preserving them in their near-native state. jeolusa.comlabmanager.comubc.ca Thousands of 2D images of the individual particles are then captured with an electron microscope and computationally reconstructed into a 3D model. jeolusa.com Recent advances have pushed the resolution of cryo-EM to near-atomic levels, making it an increasingly powerful tool for structure-based drug discovery. nih.govubc.ca It can reveal how ligands, potentially including quinazoline-based compounds, bind to complex targets and induce conformational changes. delmic.com

NMR spectroscopy is a versatile technique for studying protein-ligand interactions directly in solution, providing information on binding affinity, kinetics, and the structure of the complex under near-physiological conditions. nih.govcreative-biostructure.comnih.gov NMR experiments can be categorized as either protein-observed or ligand-observed. researchmap.jp

Protein-Observed NMR: In experiments like the 1H-15N Heteronuclear Single Quantum Coherence (HSQC), the protein is isotopically labeled (e.g., with 15N). nih.gov Each peak in the HSQC spectrum corresponds to a specific amide group in the protein's backbone. Upon ligand binding, residues at the binding interface and those undergoing conformational changes will experience a change in their chemical environment, causing their corresponding peaks to shift or change in intensity. researchmap.jpresearchgate.net This "chemical shift perturbation" (CSP) allows for the mapping of the binding site on the protein surface.

Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are powerful for screening and epitope mapping without the need for protein labeling. nih.govresearchmap.jp In STD-NMR, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred via the nuclear Overhauser effect (NOE) to a bound ligand. By comparing spectra with and without protein saturation, the signals from the parts of the ligand in closest contact with the receptor are enhanced, revealing its binding epitope. nih.gov

Studies on quinazoline derivatives have utilized NMR to confirm their interaction with targets like telomeric G-quadruplex DNA. unisa.edu.au

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.govyoutube.comrsc.org In a typical SPR experiment, the receptor (ligand) is immobilized on a sensor chip, and the potential binding partner (analyte) flows over the surface. nicoyalife.com Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response signal. youtube.com This allows for the direct measurement of binding kinetics, including the association rate (ka or kon) and the dissociation rate (kd or koff). The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (kd/ka). nicoyalife.com SPR is highly sensitive and is widely used for determining binding affinity and specificity in drug discovery. mdpi.comslideshare.net

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a binding event. nih.govnih.govwhiterose.ac.uk In an ITC experiment, a solution of the ligand is titrated into a solution containing the macromolecule. tainstruments.com Each injection produces a heat pulse that is proportional to the amount of binding that occurred. As the macromolecule becomes saturated, the heat signals diminish. tainstruments.com Analysis of the resulting data provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govwhiterose.ac.uktainstruments.com This detailed thermodynamic information is invaluable for understanding the driving forces behind molecular recognition and for lead optimization. tainstruments.com

Quinazoline DerivativeTargetTechniqueBinding Affinity (Kd or IC50)Reference
Compound 22a VEGFR-2Biochemical AssayIC50 = 60.00 nM mdpi.com
Compound 22b VEGFR-2Biochemical AssayIC50 = 86.36 nM mdpi.com
Compound 9 EGFRBiochemical AssayIC50 = 25.69 nM mdpi.com
Disubstituted QuinazolinesTelomeric G-quadruplexSPR / FRET- unisa.edu.au

Quantum Chemical Effects in Receptor-Ligand Interactions

While classical molecular mechanics (MM) force fields are powerful for simulating large biological systems, they use a simplified, ball-and-spring representation of molecules. rowansci.com Quantum mechanics (QM) methods, on the other hand, provide a much more accurate description of electronic structure and are essential for understanding phenomena like bond formation/breaking, charge distribution, and polarization that are central to molecular interactions. uzh.chacs.orgnih.gov

The application of QM in drug design can range from calculations on the isolated ligand to more complex hybrid QM/MM simulations of the entire ligand-receptor complex. acs.org

Ligand Properties: QM calculations can accurately determine properties of a molecule like this compound, including its electrostatic potential and molecular orbital energies (e.g., HOMO and LUMO). This information helps in understanding its reactivity and potential for forming specific interactions like hydrogen bonds or π-π stacking. rowansci.comrroij.com

Interaction Energies: High-level QM calculations can provide precise interaction energies between the ligand and key receptor residues, helping to dissect the contributions of different intermolecular forces.

QM/MM Simulations: For studying a ligand within its binding site, QM/MM methods offer a powerful compromise. acs.org The chemically active region—the ligand and the immediate interacting residues of the receptor—is treated with the accuracy of QM, while the rest of the protein and solvent are handled by the computationally less expensive MM force field. This approach is particularly crucial for modeling enzymatic reactions or interactions involving metal ions or significant charge polarization, where classical models may fail. nih.gov

Nucleic Acid Interaction Studies

In addition to proteins, nucleic acids like DNA and RNA are important targets for therapeutic agents. The quinazoline scaffold has been identified as an effective pharmacophore for interacting with DNA. nih.govacs.org Studies have shown that certain quinazoline derivatives can bind to DNA through various modes, including intercalation, where the planar quinazoline ring system inserts itself between the base pairs of the DNA double helix. nih.gov

A significant area of research has been the targeting of non-canonical DNA structures, such as G-quadruplexes (G4). These are four-stranded structures that form in guanine-rich regions of DNA, including telomeres and gene promoter regions, and are implicated in cancer and other diseases. A series of 2,4-disubstituted quinazoline derivatives were found to be highly selective ligands for telomeric G-quadruplex DNA. unisa.edu.au The interaction of these derivatives with G4 DNA was investigated using a suite of biophysical techniques:

FRET (Fluorescence Resonance Energy Transfer) Melting Assay: Used to assess the ability of the compounds to stabilize the G-quadruplex structure.

Circular Dichroism (CD) Spectroscopy: Provided information on the conformational changes of the G4-DNA upon ligand binding.

Surface Plasmon Resonance (SPR) and NMR Spectroscopy: Confirmed the direct binding and helped to characterize the interaction. unisa.edu.au

Investigation of Binding Modes: Groove Binding, Intercalation, and Threading

The interaction of small molecules with DNA can occur through several modes, primarily groove binding and intercalation. researchgate.netresearchgate.net Groove binding involves the molecule fitting into the minor or major grooves of the DNA double helix, typically driven by van der Waals forces, hydrogen bonds, and electrostatic interactions. researchgate.netnih.gov Intercalation, conversely, involves the insertion of a planar molecule between the base pairs of the DNA, causing a distortion of the helix. researchgate.net Threading is a less common mode where a part of the molecule passes through the DNA helix. There are no specific studies detailing which of these binding modes this compound might favor when interacting with DNA or RNA. Molecular modeling studies, which could predict such interactions, have been performed for other quinazoline derivatives but not for this compound. researchgate.netplos.org

Analysis of Sequence Specificity in DNA and RNA Binding

The affinity of a compound for nucleic acids can be dependent on the specific sequence of bases. For instance, some molecules preferentially bind to AT-rich or GC-rich regions. nih.gov This specificity is crucial for the targeted modulation of gene expression. Research into the potential sequence-specific binding of this compound to DNA or RNA has not been reported. Such investigations would be essential to understand its potential biological targets and mechanisms of action.

Influence of Compound Structure on DNA/RNA Selectivity

The structural features of a ligand, such as its charge, hydrophobicity, and molecular geometry, play a pivotal role in its binding affinity and selectivity for DNA versus RNA, and for specific sequences within them. nih.gov The tolyl group in this compound, for example, introduces a specific steric and hydrophobic character that would theoretically influence its interactions. However, without experimental data, any discussion on how the specific structure of this compound dictates its nucleic acid selectivity remains speculative.

Biophysical Methods for Nucleic Acid-Ligand Interaction Analysis

A variety of biophysical techniques are available to characterize the interactions between small molecules and nucleic acids.

Biophysical Method Application in Nucleic Acid-Ligand Interaction Analysis
Thermal Melting (Tm) Studies Measures the change in the melting temperature of DNA/RNA upon ligand binding, indicating stabilization of the duplex. nih.govresearchgate.net An increase in Tm suggests binding. nih.gov
Viscometry Changes in the viscosity of a DNA solution upon addition of a compound can differentiate between binding modes. Intercalation typically increases viscosity by lengthening the DNA helix. nih.govresearchgate.net
Fluorescence Spectroscopy Can be used to study binding by observing changes in the fluorescence of the compound or a competing fluorescent dye upon interaction with nucleic acids. scirp.orgnih.govnih.govsci-hub.sebmglabtech.com
Atomic Force Microscopy (AFM) Allows for direct visualization of DNA-ligand complexes at the single-molecule level, revealing conformational changes and binding location. scienceopen.commdpi.comunc.edunih.govnih.govnih.gov
Electron Paramagnetic Resonance (EPR) Used with spin-labeled nucleic acids or ligands to obtain information on the dynamics and structure of the complex. researchgate.netnih.govnih.govbruker.commdpi.com
Optical Tweezers A single-molecule technique that can apply and measure piconewton-scale forces to study the mechanical properties of DNA and its complexes with ligands. nih.govwaseda.ac.jpnih.govmdpi.comarxiv.org

While these methods are well-established for studying nucleic acid-ligand interactions, a search of the scientific literature yielded no studies that have applied them to investigate this compound.

Role of Metal Ions in Nucleic Acid-Compound Interactions

Metal ions are known to play a crucial role in the structure and function of nucleic acids and can mediate or influence the interaction of small molecules with them. nih.govnih.govrsc.orgarxiv.orgrsc.org They can coordinate directly to the nucleic acid, to the compound, or form a ternary complex involving all three components. The potential interplay between metal ions and this compound in the context of nucleic acid binding is an uninvestigated area.

Membrane Interaction Studies

Mechanisms of Compound-Membrane Interaction

The interaction of small molecules with cell membranes is a critical determinant of their bioavailability and potential cytotoxicity. Such interactions can involve insertion into the lipid bilayer, perturbation of the bilayer structure, changes in membrane fluidity, and modulation of permeability. uzh.chnih.gov

Mechanism of Membrane Interaction Description
Insertion into Lipid Bilayer The compound embeds itself within the hydrophobic core of the membrane.
Structural Perturbations The compound alters the organization of the lipid molecules, potentially leading to changes in membrane thickness or curvature.
Fluidity Changes The compound can either increase or decrease the fluidity of the lipid bilayer, affecting the movement of lipids and proteins within the membrane.
Permeability Modulation The compound can increase the permeability of the membrane to ions or other molecules, potentially disrupting cellular homeostasis.

Studies on other quinazoline derivatives suggest potential for membrane interactions, but specific experimental data for this compound is absent. rsc.orgmdpi.comresearchgate.net

Utilization of Model Membrane Systems (e.g., Liposomes, Supported Lipid Bilayers)

To investigate the interactions between this compound and cell membranes, researchers utilize simplified, artificial membrane models that mimic the fundamental structure of biological membranes. nih.gov These systems, primarily liposomes and supported lipid bilayers, provide a controlled environment, free from the complexities of living cells, allowing for the detailed study of direct compound-lipid interactions. bmbreports.orgnih.gov

Liposomes are spherical vesicles composed of one or more phospholipid bilayers enclosing an aqueous core. nih.govmdpi.com They are highly versatile and can be tailored to mimic the lipid composition of specific cell membranes. nih.gov For instance, to study the interaction of this compound, liposomes can be prepared from a mixture of phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), with the potential inclusion of cholesterol to modulate membrane fluidity. mdpi.com Depending on the preparation method, liposomes can be categorized as multilamellar vesicles (MLV), which have an onion-like structure, or unilamellar vesicles, which consist of a single bilayer. nih.gov Unilamellar vesicles are further classified by size into small unilamellar vesicles (SUV) and large unilamellar vesicles (LUV). nih.gov The choice of liposome (B1194612) type and composition is crucial for designing experiments that can reveal how this compound partitions into or perturbs the lipid bilayer. nih.gov

Supported Lipid Bilayers (SLBs) are another valuable model system, consisting of a planar lipid bilayer deposited on a solid support, such as silica (B1680970) or glass. rsc.orgnih.gov SLBs are typically formed through the adsorption and fusion of small unilamellar vesicles onto the substrate. rsc.org This model creates a flat, stable membrane surface that is ideal for investigation by surface-sensitive techniques like atomic force microscopy (AFM) and quartz crystal microbalance-dissipation (QCM-D). nih.govrsc.org In the context of this compound, an SLB could be used to directly visualize changes in membrane morphology, such as the formation of defects or domains, upon introduction of the compound. nih.gov This provides high-resolution spatial information that complements the bulk data obtained from liposome suspensions.

Biophysical Techniques for Membrane Interaction Analysis (e.g., Differential Scanning Calorimetry (DSC), Liposome-Based Assays)

A suite of biophysical techniques can be employed to characterize the nature and extent of the interaction between this compound and model membranes. These methods provide quantitative data on how the compound affects the physical properties of the lipid bilayer.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat changes associated with the phase transition of lipids from a rigid gel state to a fluid liquid-crystalline state. nih.govnih.gov This transition occurs at a characteristic temperature (Tm) and has an associated enthalpy (ΔH). openaccesspub.org By incorporating this compound into liposomes and analyzing the mixture with DSC, researchers can determine how the compound affects membrane stability and fluidity. malvernpanalytical.com A shift in the Tm or a change in the enthalpy of the transition would indicate a direct interaction. nih.govopenaccesspub.org For example, a broadening of the transition peak and a decrease in enthalpy would suggest that the compound disrupts the ordered packing of the lipid acyl chains, thereby increasing membrane fluidity. openaccesspub.org

Table 1: Illustrative DSC Data for the Interaction of this compound with DPPC Liposomes

This table presents hypothetical data from a DSC experiment to illustrate how the interaction of this compound with a model membrane could be quantified. The data shows the effect of increasing concentrations of the compound on the main phase transition temperature (Tm) and enthalpy (ΔH) of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) liposomes.

Molar Ratio (DPPC:Compound)Main Transition Temperature (Tm) (°C)Enthalpy of Transition (ΔH) (kcal/mol)Interpretation of Interaction
1:0 (Control)41.58.7Unperturbed DPPC bilayer
100:141.28.1Minor perturbation of the lipid packing
50:140.67.3Moderate disruption of acyl chain order
20:139.86.2Significant fluidization of the membrane
10:138.95.1Strong interaction, causing loss of cooperative melting

Liposome-Based Assays offer complementary methods to probe the binding and membrane-disrupting potential of a compound.

Liposome-Binding Assays: These assays are used to determine if a molecule directly associates with the lipid membrane. nih.gov In a typical co-sedimentation or flotation assay, liposomes are incubated with this compound. nih.gov The mixture is then subjected to centrifugation to separate the liposomes from the supernatant. nih.gov Analysis of the pellet and supernatant fractions (e.g., via HPLC or spectroscopy) would reveal whether the compound co-sediments with the liposomes, providing direct evidence of binding. nih.gov

Membrane Permeability (Leakage) Assays: These assays assess the ability of a compound to disrupt the integrity of the lipid bilayer. nd.edu In this approach, a fluorescent dye, such as calcein, is encapsulated at a self-quenching concentration inside liposomes. If this compound perturbs the membrane, the encapsulated dye will leak out into the surrounding buffer, resulting in de-quenching and a measurable increase in fluorescence intensity. nd.edu The rate and extent of dye leakage can be correlated with the compound's concentration to quantify its membrane-disrupting activity.

Table 2: Illustrative Data from a Liposome Leakage Assay

This table shows hypothetical results from a fluorescence-based leakage assay to demonstrate how the membrane-disrupting effect of this compound could be evaluated. The data represents the percentage of encapsulated dye released from large unilamellar vesicles (LUVs) after incubation with the compound for a fixed time.

Future Directions in 6 O Tolylquinazolin 2 Amine Research

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 6-o-Tolylquinazolin-2-amine and its analogs will likely prioritize the development of novel, efficient, and environmentally benign methodologies. Key areas of exploration include the advancement of catalytic systems and the adoption of green chemistry principles.

Catalytic Innovations: Transition metal-catalyzed reactions are at the forefront of modern synthetic organic chemistry. Future efforts will likely focus on:

Ruthenium-catalyzed deaminative coupling: This method allows for the selective formation of quinazoline (B50416) products from readily available 2-aminophenyl ketones and amines. The use of in situ catalytic systems, formed from a ruthenium complex and a catechol-type ligand, offers an efficient pathway that avoids harsh reagents and minimizes toxic byproducts.

Copper-catalyzed cascade reactions: Inexpensive copper catalysts can be employed in cascade reactions that involve sequential intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation to build the quinazoline core.

Magnetic nanocatalysts: To enhance sustainability, the use of magnetic nanoparticles as catalyst supports is a promising avenue. For instance, a magnetic nanocatalyst based on graphene oxide functionalized with a copper complex has been shown to be effective in the one-pot synthesis of quinazoline derivatives under solvent-free conditions, with the added benefit of easy catalyst recovery and reuse.

Green Chemistry Approaches: The principles of green chemistry are increasingly integral to synthetic design. For this compound, this translates to:

One-pot reactions: Multi-step syntheses performed in a single reaction vessel, known as one-pot reactions, are highly atom-economical and reduce waste.

Use of deep eutectic solvents (DESs): DESs, such as a mixture of choline (B1196258) chloride and urea (B33335), can serve as both the solvent and catalyst, offering a cost-effective and environmentally friendly alternative to traditional organic solvents.

Microwave-assisted and ultrasound-promoted synthesis: These non-conventional energy sources can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes.

Synthetic ApproachKey FeaturesPotential Advantages
Ruthenium-catalyzed deaminative coupling High selectivity, in situ catalyst formationAvoids harsh reagents, minimizes toxic byproducts
Copper-catalyzed cascade reactions Inexpensive catalyst, sequential bond formationCost-effective, efficient
Magnetic nanocatalysts Easy catalyst separation and recyclabilitySustainable, reusable
One-pot reactions Multiple steps in a single vesselAtom-economical, reduced waste
Deep Eutectic Solvents (DESs) Act as both solvent and catalystEnvironmentally friendly, cost-effective

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, thereby guiding experimental work and accelerating the discovery process.

Quantum Chemical Studies: Density Functional Theory (DFT) is a robust method for investigating the electronic structure and reactivity of molecules. For this compound, DFT calculations can elucidate:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity.

Molecular Electrostatic Potential (MEP): MEP maps can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Predictive Modeling:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. This can be used to predict the activity of novel analogs of this compound and to identify the key structural features that govern its biological function.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can identify potential biological targets and elucidate the binding interactions at an atomic level.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the interaction.

Computational MethodApplication for this compoundInsights Gained
Density Functional Theory (DFT) Calculation of electronic propertiesUnderstanding of reactivity and stability
QSAR Predicting biological activity of analogsIdentification of key structural features for activity
Molecular Docking Predicting binding mode to biological targetsElucidation of protein-ligand interactions
Molecular Dynamics (MD) Simulations Assessing the stability of the ligand-protein complexUnderstanding the dynamic nature of the interaction

Unveiling New Mechanistic Insights into Biomolecular Interactions

A deeper understanding of how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Future research will focus on elucidating these mechanisms through a combination of experimental and computational approaches.

Structure-Activity Relationship (SAR) Studies: The 2-aminoquinazoline (B112073) scaffold is a versatile template for creating chemical libraries. Systematic derivatization of this compound at various positions on the quinazoline ring will allow for the exploration of SAR. This involves synthesizing a series of analogs and evaluating their biological activity to identify the structural modifications that enhance potency and selectivity.

Biophysical Techniques: Advanced biophysical methods will be instrumental in characterizing the binding of this compound to its target proteins.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the ligand-protein complex, offering a detailed view of the binding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the conformational changes in both the ligand and the protein upon binding, providing insights into the dynamics of the interaction in solution.

Development of Integrated Experimental and Theoretical Approaches

The synergy between experimental and theoretical research will be paramount in advancing our understanding of this compound. An integrated approach allows for a continuous feedback loop where computational predictions guide experimental design, and experimental results validate and refine computational models.

This integrated strategy will involve:

Computational Screening: Utilizing molecular docking and QSAR models to screen virtual libraries of this compound analogs to prioritize compounds for synthesis.

Targeted Synthesis: Employing novel and sustainable synthetic routes to efficiently produce the prioritized compounds.

Biological Evaluation: Screening the synthesized compounds for their biological activity to validate the computational predictions.

Mechanistic Elucidation: Using biophysical techniques and further computational analysis to understand the molecular basis of action for the most promising compounds.

Iterative Refinement: Feeding the experimental data back into the computational models to improve their predictive power for the next cycle of design and synthesis.

By embracing these future research directions, the scientific community can systematically explore the chemical and biological landscape of this compound, paving the way for the potential development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-o-Tolylquinazolin-2-amine, and how can reaction parameters be optimized?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the o-tolyl group to a quinazolin-2-amine scaffold. For example, demonstrates that coupling 6-bromoquinazolin-4-amine with arylboronic acids (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) under microwave heating (150°C, 1 h) in DMF with Na₂CO₃ and Pd(PPh₃)₄ yields derivatives with >95% purity after column chromatography. Optimize solvent (DMF vs. DMSO), base (Na₂CO₃ vs. K₂CO₃), and catalyst loading (e.g., 10 mol% Pd) to improve yield .
  • Critical Variables : Reaction temperature (microwave vs. conventional heating), stoichiometry of boronic acid (1.5 equiv), and purification gradients (e.g., 5→65% ethyl acetate in hexanes) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should be prioritized?

  • Methodology : Use 1^1H NMR to confirm the o-tolyl group (e.g., aromatic protons at δ 7.2–8.5 ppm) and amine protons (δ 4.9–5.5 ppm). 13^{13}C NMR should resolve the quinazoline carbons (e.g., C-4 at ~159 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ with <1 ppm error). LCMS with trifluoroacetic acid-modified gradients (4→100% acetonitrile) ensures purity (>95%) .
  • Key Features : Monitor NH2_2 proton exchange in DMSO-d6_6 and coupling constants (e.g., J = 8.5 Hz for adjacent aromatic protons) .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound derivatives be systematically addressed?

  • Methodology : Contradictions may arise from substituent effects (e.g., electron-withdrawing vs. donating groups) or assay conditions. For kinase inhibition studies (e.g., CLK1/CDC2-like kinases), standardize assays using recombinant enzymes (e.g., Reaction Biology Corp. protocols) and control ATP concentrations (1–10 µM). Compare IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Data Reconciliation : Use docking studies to analyze binding modes (e.g., hydrogen bonding with kinase hinge regions) and correlate with substituent positions (e.g., meta vs. para substitutions on aryl groups) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound analogs targeting kinase inhibition?

  • Methodology : Synthesize derivatives with systematic substitutions (e.g., halogenation at position 6, alkylation of the amine). Test inhibitory activity against kinase panels (e.g., CLK1, DYRK1A) using fluorescence polarization assays. For example, shows that N-(thiophen-2-ylmethyl) substitution enhances potency (IC50_{50} < 100 nM).
  • SAR Insights : Introduce bioisosteres (e.g., replacing o-tolyl with pyridinyl) to assess steric/electronic effects. Use 3D-QSAR models to predict activity cliffs .

Contradiction Analysis and Experimental Design

Q. How should researchers design experiments to resolve low reproducibility in synthetic yields of this compound derivatives?

  • Troubleshooting : If yields vary (e.g., 50–99%), evaluate moisture sensitivity of intermediates (e.g., bromoquinazoline stability) and catalyst activation (e.g., degas solvents with N2_2). Replicate ’s protocol using anhydrous DMF and fresh Pd catalysts.
  • Design : Conduct a factorial design of experiments (DoE) varying temperature, solvent, and base. Monitor by TLC (ethyl acetate/hexanes) and isolate intermediates for NMR tracking .

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